ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate
Overview
Description
“Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that have been proven to exhibit a broad range of important biological activities .
Synthesis Analysis
Triazoles can be synthesized via a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis involves a microwave-assisted process, which has been found to accelerate the reaction rate by about 50 times compared to conventional isothermal conditions .Molecular Structure Analysis
The molecular structure of triazoles can be characterized using various spectral techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . For instance, the 1H NMR spectrum of a similar triazole compound showed distinct peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their unique structural features. For instance, they can be converted into triazole-3-carboxamides under mild conditions . This reaction proceeds in toluene under microwave conditions and results in the liberation of alcohol as a by-product .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can be determined using various techniques. For instance, the melting point of a similar triazole compound was found to be between 124–127 °C . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Scientific Research Applications
Synthesis and Derivative Formation
A key area of application for ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate derivatives is in the synthesis of novel compounds with potential therapeutic properties. Mohamed et al. (2021) described a method for synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's role as a precursor in chemical reactions (Mohamed, 2021). This highlights its utility in generating new chemical entities with possible pharmacological activities.
Antimicrobial and Anticonvulsant Activities
Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles and evaluated their antimicrobial and anticonvulsant activities. Their research demonstrated that some synthesized compounds exhibited moderate antibacterial and antifungal activities, as well as significant anticonvulsant effects, pointing to the potential use of these compounds in developing new therapeutic agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anti-nociceptive and Anti-inflammatory Agents
Additionally, novel triazole derivatives synthesized from ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate have been investigated for their anti-nociceptive and anti-inflammatory properties. This research underscores the compound's relevance in the search for new pain relief and anti-inflammatory medications (Rajasekaran & Rajagopal, 2009).
Future Directions
Triazoles have immense potential to significantly advance medicinal chemistry due to their diverse biological activities . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on exploring their therapeutic potential in more detail and developing novel triazole-based compounds with enhanced biological activities.
properties
IUPAC Name |
ethyl 1-(2-aminoethyl)benzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-17-11(16)8-3-4-10-9(7-8)13-14-15(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONMQNXDCHCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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